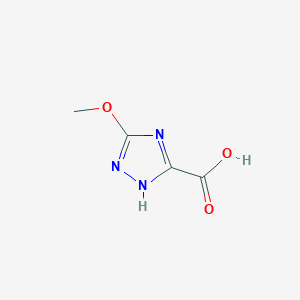
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a methoxy group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by further functionalization to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-methoxy-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but with different substituents.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another related compound with a methyl ester group instead of a methoxy group.
Uniqueness
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C4H5N3O3 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-5-2(3(8)9)6-7-4/h1H3,(H,8,9)(H,5,6,7) |
InChIキー |
BTZYHPRHXJYSMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NNC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















